Cetearyl stearate
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Overview
Description
Cetearyl stearate is a chemical compound widely used in the cosmetics and personal care industry. It is an ester of cetearyl alcohol and stearic acid, known for its emollient, emulsifying, and thickening properties. This compound is often found in products such as lotions, creams, and hair conditioners, where it helps to stabilize formulations and improve texture.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cetearyl stearate is synthesized through the esterification of cetearyl alcohol and stearic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under controlled conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is conducted at elevated temperatures to accelerate the esterification process. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Cetearyl stearate primarily undergoes hydrolysis and saponification reactions. In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield cetearyl alcohol and stearic acid. Saponification, on the other hand, involves the reaction of this compound with a strong base, such as sodium hydroxide, to produce soap and glycerol.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, elevated temperature.
Saponification: Sodium hydroxide, water, elevated temperature.
Major Products Formed
Hydrolysis: Cetearyl alcohol, stearic acid.
Saponification: Soap (sodium stearate), glycerol.
Scientific Research Applications
Cetearyl stearate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as an emulsifying agent in various formulations. Its ability to stabilize emulsions makes it valuable in the preparation of complex mixtures and solutions.
Biology
In biological research, this compound is used in the formulation of cell culture media and other biological preparations. Its emollient properties help to maintain the integrity of cell membranes and improve the overall stability of biological samples.
Medicine
In the medical field, this compound is used in the formulation of topical medications and ointments. Its ability to enhance the texture and stability of these products makes it an essential ingredient in many pharmaceutical formulations.
Industry
In the cosmetics and personal care industry, this compound is widely used in the production of lotions, creams, and hair conditioners. Its emulsifying and thickening properties help to improve the texture and stability of these products, making them more appealing to consumers.
Mechanism of Action
Cetearyl stearate exerts its effects primarily through its emulsifying and thickening properties. As an emulsifier, it helps to stabilize mixtures of oil and water by reducing the surface tension between the two phases. This allows for the formation of stable emulsions, which are essential in many cosmetic and pharmaceutical formulations. Additionally, this compound acts as a thickening agent, increasing the viscosity of formulations and improving their overall texture.
Comparison with Similar Compounds
Cetearyl stearate is often compared to other similar compounds, such as cetearyl alcohol, stearyl alcohol, and glyceryl stearate. While all of these compounds have emulsifying and thickening properties, this compound is unique in its ability to provide a smooth, non-greasy texture to formulations.
Similar Compounds
Cetearyl Alcohol: A mixture of cetyl and stearyl alcohols, used as an emulsifying and thickening agent.
Stearyl Alcohol: A fatty alcohol used for its emollient and emulsifying properties.
Glyceryl Stearate: An ester of glycerin and stearic acid, used as an emulsifier and stabilizer in cosmetic formulations.
This compound stands out due to its balanced combination of cetearyl alcohol and stearic acid, which provides a unique set of properties that are highly valued in the cosmetics and personal care industry.
Properties
IUPAC Name |
hexadecyl octadecanoate;octadecyl octadecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72O2.C34H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(35)36-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3;3-33H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXOBVQQGGHPJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCC.CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H140O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1045.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93820-97-4 |
Source
|
Record name | Cetearyl stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093820974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, C16-18-alkyl esters | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.667 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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